molecular formula C11H10N2S B8558129 2,3-Dihydrothieno[3,2-b]quinolin-9-amine

2,3-Dihydrothieno[3,2-b]quinolin-9-amine

Cat. No.: B8558129
M. Wt: 202.28 g/mol
InChI Key: KFMKBECNQXAAIX-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,2-b]quinolin-9-amine is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2,3-dihydrothieno[3,2-b]quinolin-9-amine

InChI

InChI=1S/C11H10N2S/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13)

InChI Key

KFMKBECNQXAAIX-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anthranilonitrile (4.80 g) and tetrahydrothiophen-3-one (8.17 g) were stirred until a homogeneous mixture was obtained and then freshly fused ZnCl2 (8.0 g) was added and the reaction mixture heated at 120°. After 2 hours, 30 ml of 1,2-dichloroethane was added and the reaction mixture refluxed for an additional 2 hours. At the end of this time the reaction mixture was distributed between 10% NaOH solution and 2-butanone, after which the organic phase was separated, dried, concentrated and purified by flash chromatography (5% i-PrOH/CH2Cl2). Combination of the product-containing fractions gave 2.61 g of product that was pure to thin layer chromatography. This product was combined with that obtained in another run and recrystallized from EtOAc to give analytically pure material, mp 210°-212°.
Quantity
4.8 g
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reactant
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8.17 g
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reactant
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30 mL
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reactant
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0 (± 1) mol
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reactant
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8 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of tetrahydrothiophen-3-one (1.1 g, 11 mmole) in methylene chloride (10 ml) at -78° C., a 1M solution of titanium (IV) chloride in methylene chloride (11 ml) was added. A mixture of triethylamine (2.2 g, 22 mmole) and anthranilonitrile (1.2 gms, 10.0 mmole) in methylene chloride (30 ml) was then added to the reaction mixture over a period of 5 minutes. The reaction mixture was then slowly warmed to room temperature and stirred for 2 hours. Tetrahydrothiophen-3-one (1 ml) and titanium(IV) chloride (1.0 ml) was then added to the reaction mixture and the mixture was stirred at 25° C. for 16 hours. Thereafter, the reaction mixture was quenched with 12% aqueous NaOH (100 ml) and the reaction mixture was then stirred vigorously with additional methylene chloride (300 ml). The reaction mixture was then filtered through diatomaceous earth (Celite (trademark)) and the organic phase was separated. The organic solvents were removed under vacuum to afford a residue which was loaded on a flash chromatography column. Elution with 5% methanol in methylene chloride containing 1% triethylamine, afforded the title compound (1.3 gms, 64%) which was crystallized from chloroform (560 mg, 32%, m.p. 208°-210° C.). 1H-NMR (CDCl3, 300 MHz, δ): 4H, m, 3.4-3.56 ppm; 2H, bs, 4.51 ppm; 1H, dt, 7.37 ppm (J=7.0, 1.0 Hz); 1H, dt, 7.52 ppm (J=7.0, 1.10 ppm); 1H, dd, 7.61 ppm (J=7.0, 1.0 ppm); 1H, dd, 7.61 ppm (J=7.0, 1.0 ppm), 1H, dd, 7.86 ppm (J=7.0, 1.0 ppm). HRMS: Calculated--202.0575; Found--202.0545.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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Quantity
10 mL
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solvent
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11 mL
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solvent
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0 (± 1) mol
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catalyst
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2.2 g
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reactant
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Quantity
1.2 g
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reactant
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Quantity
30 mL
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solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
catalyst
Reaction Step Three
Yield
64%

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